2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine

Catalog No.
S12568833
CAS No.
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamin...

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-propan-2-yloxyethanamine

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-8(2)16-12(6-13)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12H,6-7,13H2,1-2H3

InChI Key

WGKMPCJQVGUFAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CN)C1=CC2=C(C=C1)OCO2

2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine is a chemical compound characterized by its unique structure and properties. It features a benzo[d][1,3]dioxole moiety, which is a bicyclic structure known for its presence in various biologically active compounds. The compound's molecular formula is C16H21N1O3, and it has a molecular weight of approximately 287.35 g/mol. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its structural attributes that may influence biological activity.

The chemical reactivity of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine can be explored through various synthetic pathways. Common reactions include:

  • Alkylation: The compound can undergo alkylation reactions, where the isopropoxy group can be substituted with other alkyl groups under suitable conditions.
  • Acid-base reactions: The amine functional group allows the compound to participate in acid-base reactions, forming salts with acids.
  • Nucleophilic substitutions: The presence of the amine group can facilitate nucleophilic attack on electrophilic centers in other molecules.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities, including:

  • Antioxidant properties: Compounds with this scaffold have been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Antimicrobial activity: Some derivatives of benzo[d][1,3]dioxole have demonstrated efficacy against various bacterial strains.
  • CNS activity: There is emerging evidence that suggests compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the isopropoxy group: This step may involve alkylation of an appropriate precursor using isopropanol under acidic or basic conditions.
  • Amine functionalization: Finally, the introduction of the amine group can be performed through reductive amination or direct amination methods.

The potential applications of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine span various fields:

  • Pharmaceuticals: Due to its biological activity, this compound could serve as a lead structure for developing new therapeutic agents targeting oxidative stress-related diseases or microbial infections.
  • Research: It may be used as a biochemical probe to study specific pathways in cellular biology or neuroscience.

Interaction studies involving 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine focus on its binding affinity and efficacy towards various biological targets. Preliminary studies suggest potential interactions with:

  • Receptors: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its CNS activity.
  • Enzymes: Understanding its role as an inhibitor or activator of specific enzymes could elucidate its mechanism of action.

Several compounds share structural similarities with 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-olContains a benzo[d][1,3]dioxole and alcohol functionalityAlcoholic group may enhance solubility
2-Benzo[1,3]dioxol-5-yl-6-isopropoxySimilar isopropoxy group but different substitution patternPotentially different biological activities
4-(Benzo[d][1,3]dioxol-5-yl)anilineAniline derivative featuring benzo[d][1,3]dioxoleAmine functionality may alter interaction profiles

These compounds highlight the diversity within the benzo[d][1,3]dioxole family while emphasizing the unique aspects of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine that could lead to distinct biological activities and applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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